molecular formula C15H16N2O5S B2667103 2,3-dimethoxy-N-(4-sulfamoylphenyl)benzamide CAS No. 887201-41-4

2,3-dimethoxy-N-(4-sulfamoylphenyl)benzamide

Cat. No.: B2667103
CAS No.: 887201-41-4
M. Wt: 336.36
InChI Key: VHYMZEGLWAFVEA-UHFFFAOYSA-N
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Description

2,3-dimethoxy-N-(4-sulfamoylphenyl)benzamide is a compound belonging to the benzamide class, characterized by the presence of a benzene ring attached to an amide group.

Preparation Methods

The synthesis of 2,3-dimethoxy-N-(4-sulfamoylphenyl)benzamide typically involves the reaction of 2,3-dimethoxybenzoic acid with 4-aminobenzenesulfonamide. The reaction is facilitated by the use of peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond . The reaction conditions often include the use of an organic solvent like dichloromethane and a base such as triethylamine to neutralize the reaction mixture. The product is then purified using techniques like recrystallization or column chromatography.

Chemical Reactions Analysis

2,3-dimethoxy-N-(4-sulfamoylphenyl)benzamide can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-N-(4-sulfamoylphenyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like carbonic anhydrase, which plays a role in various physiological processes. The compound’s sulfonamide group is crucial for its binding affinity and inhibitory activity . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and chelate metal ions .

Comparison with Similar Compounds

2,3-dimethoxy-N-(4-sulfamoylphenyl)benzamide can be compared with other benzamide derivatives such as:

Properties

IUPAC Name

2,3-dimethoxy-N-(4-sulfamoylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5S/c1-21-13-5-3-4-12(14(13)22-2)15(18)17-10-6-8-11(9-7-10)23(16,19)20/h3-9H,1-2H3,(H,17,18)(H2,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHYMZEGLWAFVEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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